Cas no 94801-01-1 (5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose)

5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose is a chemically modified fructose derivative featuring an azido group at the C5 position, replacing the hydroxyl functionality. The isopropylidene protecting group enhances stability by shielding the 1,2-diol moiety, making it suitable for selective further transformations. This compound is particularly valuable in carbohydrate chemistry and click chemistry applications, where the azido group enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its well-defined structure and reactivity make it a versatile intermediate for synthesizing glycoconjugates, nucleoside analogs, and other bioactive molecules. The product is characterized by high purity and consistent performance in synthetic workflows.
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose structure
94801-01-1 structure
Product Name:5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose
CAS No:94801-01-1
MF:C9H15N3O5
MW:245.232502222061
CID:798804
PubChem ID:14830381
Update Time:2025-05-19

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose Chemical and Physical Properties

Names and Identifiers

    • b-D-Fructopyranose,5-azido-5-deoxy-1,2-O-(1-methylethylidene)-
    • 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose
    • 5-AZIDO-5-DEOXY-1,2-O-ISOPROPYLIDENE-B-D-FRUCTOSE
    • 5-AZIDO-5-DEOXY-1,2-O-ISOPROPYLIDENE-BETA-D-FRUCTOSE
    • 3-Methylthio-5-azido-isothiazol-4-carbonitril
    • 4-Isothiazolecarbonitrile,5-azido-3-(methylthio)
    • 5-azido-4-cyano-3-methylsulfanylisothiazole
    • 5-azido-5-deoxy-D-fructose 1,2-acetonide
    • 94801-01-1
    • DTXSID501181452
    • 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-beta-D-fructopyranose
    • 5-Azido-5-deoxy-1,2-O-isopropylidene-?-D-fructose
    • (5S,8R,9R,10S)-8-AZIDO-2,2-DIMETHYL-1,3,6-TRIOXASPIRO[4.5]DECANE-9,10-DIOL
    • (5S,6S,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol
    • 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-I(2)-D-fructopyranose
    • 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose
    • Inchi: 1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
    • InChI Key: GYSFIJJRAZOESF-JAKMQLQISA-N
    • SMILES: O1C(C)(C)OC[C@]21[C@H]([C@@H]([C@@H](CO2)N=[N+]=[N-])O)O

Computed Properties

  • Exact Mass: 245.10100
  • Monoisotopic Mass: 245.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 82.5Ų

Experimental Properties

  • Density: Not available
  • Melting Point: 108-109°C
  • Boiling Point: Not available
  • Flash Point: Not available
  • PSA: 117.90000
  • LogP: -0.65074
  • Vapor Pressure: Not available

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose Security Information

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose Pricemore >>

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Additional information on 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose

Introduction to 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose (CAS No. 94801-01-1) and Its Emerging Applications in Chemical Biology

5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose, identified by the Chemical Abstracts Service Number (CAS No.) 94801-01-1, is a structurally unique glycoside derivative that has garnered significant attention in the field of chemical biology and pharmaceutical chemistry. This compound, characterized by its azido functional group and deoxygenated sugar core, exhibits remarkable versatility as a synthetic intermediate and a tool molecule for investigating carbohydrate-protein interactions. The azido moiety, in particular, provides a reactive handle for further functionalization via azide-based chemistry, such as click reactions and cross-coupling strategies, making it invaluable for constructing complex glycosidic structures.

The 1,2-O-isopropylidene acetal group in the molecule stabilizes the anomeric form of the fructose derivative, enhancing its solubility and reactivity in various organic solvents. This feature is particularly advantageous for biochemical assays and enzyme-mediated glycosylation studies. The β-D-fructose backbone, a common motif in natural glycosides, ensures compatibility with a wide range of glycosyltransferases and carbohydrate-binding proteins. Together, these structural features make 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose a powerful scaffold for designing probes and inhibitors targeting glycan-mediated processes.

Recent advancements in glycobiology have highlighted the critical role of glycans in cellular signaling, immune responses, and pathogen recognition. Small-molecule inhibitors and probes that selectively modulate glycan function are increasingly sought after for therapeutic intervention. The azido-functionalized fructose derivative (CAS No. 94801-01-1) has emerged as a key intermediate in the synthesis of novel glycomimetics—molecules that mimic the structure and function of natural glycans but with enhanced stability and selectivity. These glycomimetics are being explored as potential candidates for treating inflammatory diseases, cancer, and infectious disorders.

One of the most compelling applications of this compound is in the development of click chemistry tools for glycans. The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynyl-modified sugars or biomolecules, enabling the rapid construction of conjugates with precise spatial control. This methodology has been leveraged to generate high-affinity ligands for bacterial lectins and to map glycan epitopes on cell surfaces. Such studies not only deepen our understanding of glycobiology but also pave the way for targeted drug design.

Furthermore, the deoxy substitution at the anomeric carbon enhances the electrophilicity of the sugar ring, facilitating nucleophilic additions that are pivotal for constructing diverse glycosidic linkages. This property has been exploited in synthetic strategies aimed at generating novel oligosaccharides with tailored biological activities. For instance, researchers have utilized this compound to develop β-glycosidase inhibitors by incorporating pharmacophores into the sugar core through selective functionalization of the azido group.

The utility of 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose (CAS No. 94801-01-1) extends beyond synthetic chemistry; it serves as a cornerstone for probing enzyme mechanisms involving carbohydrate metabolism. Enzymes such as β-galactosidase and α-mannosidase have been studied using this substrate analog to elucidate their catalytic pathways. The incorporation of an azido group allows researchers to track enzyme activity through bioluminescent or fluorescent detection methods following azide-induced labeling or click chemistry-based reporter molecule conjugation.

In clinical research, this compound has been employed as a precursor for radiolabeled probes used in diagnostic imaging. The stability of the isopropylidene acetal ensures compatibility with radiolabeling techniques such as tritium or fluorine-18 incorporation via azide-mediated reactions. Such probes are being evaluated for their potential in detecting glycan-related biomarkers associated with neurological disorders like Alzheimer’s disease or cancer metastasis.

The growing interest in bioorthogonal chemistry has further amplified the relevance of compounds like 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose (CAS No. 94801-01-1). By integrating azide-reactive handles into biologically relevant molecules, researchers can selectively label cells or tissues ex vivo or in vivo without disrupting native biological processes. This approach has enabled real-time imaging of glycans in living systems and has opened new avenues for therapeutic development based on targeted glycan modulation.

Future directions in the study of this compound may involve exploring its derivatives as scaffolds for drug discovery programs targeting bacterial infections. The ability to modify both the sugar core and the azido group allows for fine-tuning physicochemical properties such as solubility, metabolic stability, and binding affinity. Computational modeling combined with experimental validation is being used to predict optimal modifications that enhance biological activity while minimizing off-target effects.

Overall,5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose represents a versatile tool molecule with far-reaching implications in chemical biology and medicine. Its unique structural features—combining a reactive azido group with a stable β-D-fructose backbone—position it as an indispensable resource for researchers investigating glycan function across multiple disciplines. As methodologies for modifying carbohydrates continue to evolve,this compound will undoubtedly play a pivotal role in unlocking new therapeutic strategies and deepening our understanding of carbohydrate-mediated biological processes.

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